Physicochemical Profiling and Experimental Methodologies for (o-Chlorophenoxy)phenylacetic Acid (CAS 17639-01-9)
Physicochemical Profiling and Experimental Methodologies for (o-Chlorophenoxy)phenylacetic Acid (CAS 17639-01-9)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical causality, and self-validating experimental workflows.
Executive Summary
(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9) is a highly lipophilic, ionizable organic compound characterized by an α -aryloxy linkage. Serving as a crucial building block in medicinal chemistry and materials science, its unique structural features—specifically the bulky, electron-withdrawing ortho-chlorophenoxy group—dictate its behavior in biological systems and synthetic pathways[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, supported by field-proven experimental protocols designed with built-in validation mechanisms.
Structural & Physicochemical Profiling
The behavior of (o-Chlorophenoxy)phenylacetic acid in solution is governed by the interplay between its carboxylic acid moiety and its heavily substituted α -carbon.
Core Quantitative Data
All foundational physicochemical parameters are summarized below to facilitate rapid comparative analysis.
Table 1: Core Physicochemical Parameters
| Property | Value | Methodology / Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | Computed[2] |
| Molecular Weight | 262.69 g/mol | Computed[2] |
| Monoisotopic Mass | 262.03967 Da | Mass Spectrometry standard[3] |
| XLogP3 (Predicted) | 3.8 | XLogP3 3.0 Algorithm[2] |
| Topological Polar Surface Area | 46.5 Ų | Cactvs 3.4.8.18[2] |
Mechanistic Insights: Acidity (pKa) and Lipophilicity (LogP)
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Acidity (pKa): The baseline pKa of unsubstituted phenylacetic acid is approximately 4.31[4], while phenoxyacetic acid exhibits a pKa of 3.7[5]. In (o-Chlorophenoxy)phenylacetic acid, the α -carbon is substituted with a strongly electron-withdrawing ortho-chlorophenoxy group. The inductive withdrawal of electron density through the ether oxygen stabilizes the conjugate carboxylate anion. Consequently, the pKa of this compound is extrapolated to be significantly lower, in the range of 3.0–3.5 .
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Lipophilicity (LogP): The molecule exhibits high lipophilicity (XLogP3 = 3.8)[2]. The ortho-chloro substitution plays a dual role here: it directly increases the hydrophobic bulk of the molecule and introduces steric hindrance that restricts the rotation of the ether linkage, potentially locking the molecule into a rigid, highly lipophilic conformation favorable for membrane permeation.
Structure-Property Dynamics
The logical relationship between the structural functional groups of CAS 17639-01-9 and its macroscopic physicochemical properties is mapped below.
Logical relationship between structural features and physicochemical properties.
Analytical Characterization & Mass Spectrometry
For robust quantification in biological or synthetic matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Because the molecule possesses a readily ionizable carboxylic acid, Electrospray Ionization in negative mode (ESI-) is highly efficient, yielding the deprotonated[M-H]⁻ species.
Table 2: Predicted Mass Spectrometry Adducts & Ion Mobility Parameters
| Adduct Species | Ionization Mode | m/z (Predicted) | Predicted CCS (Ų) |
| [M-H]⁻ | ESI- | 261.03239 | 159.7 |
| [M+CH₃COO]⁻ | ESI- | 321.05352 | 191.4 |
| [M+H]⁺ | ESI+ | 263.04695 | 154.3 |
| [M+Na]⁺ | ESI+ | 285.02889 | 161.8 |
Data sourced from PubChemLite CCSbase predictions[3]. CCS (Collision Cross Section) values are critical for orthogonal validation using Ion Mobility-Mass Spectrometry (IM-MS).
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with explicit causality for every reagent choice and incorporate self-validating steps to guarantee data reliability.
Protocol 1: Synthesis via Williamson Ether Pathway
Causality & Design: The Williamson ether synthesis is the most robust pathway for forming α -aryloxy linkages[1]. By reacting 2-chlorophenol with α -bromophenylacetic acid, the phenoxide nucleophile displaces the α -bromide. The bulky ortho-chloro group introduces significant steric hindrance, necessitating elevated temperatures and a polar aprotic solvent to drive the SN2 substitution.
Step-by-Step Procedure:
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Deprotonation: Dissolve 1.0 eq of 2-chlorophenol in anhydrous N,N-dimethylformamide (DMF). Add 2.2 eq of sodium hydride (NaH) at 0°C.
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Causality: 2.2 equivalents of base are strictly required because the carboxylic acid of the electrophile will immediately consume one equivalent before the phenol can act as a nucleophile.
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Nucleophilic Attack: Slowly add 1.0 eq of α -bromophenylacetic acid. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.
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Quenching & Acidification: Cool to room temperature and quench with ice water. Acidify the aqueous layer to pH < 2 using 1M HCl.
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Causality: Acidification ensures the carboxylate is fully protonated (unionized), allowing the product to partition completely into the organic phase during extraction.
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Extraction: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF.
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Self-Validation & Purification: Monitor by TLC. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol/water. Validate purity via NMR and LC-MS.
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method
Causality & Design: With an estimated pKa of ~3.0–3.5, this compound will be heavily ionized at physiological pH (7.4). To measure the true intrinsic lipophilicity (LogP) of the neutral species, the aqueous phase must be buffered at least 2 pH units below the pKa.
Step-by-step workflow for LogP/LogD determination via the shake-flask method.
Step-by-Step Procedure:
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Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1M HCl (pH 1.0) for 24 hours.
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Causality: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations.
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Analyte Addition: Dissolve the compound in the pre-saturated octanol phase to a concentration of 1 mg/mL.
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Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.
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Causality: Centrifugation is critical to break invisible micro-emulsions of octanol in the aqueous phase that would artificially inflate the aqueous concentration and ruin the LogP calculation.
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Quantification: Sample both phases carefully (avoiding the interface) and quantify the concentration using LC-MS/MS.
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Self-Validation (Mass Balance): Calculate the total recovered mass. The assay is only valid if Cinitial×Voct≈(Coct_final×Voct)+(Caq_final×Vaq) . A mass loss of >5% indicates surface adsorption to the glass vial or degradation, rendering the run invalid.
Sources
- 1. (o-Chlorophenoxy)phenylacetic acid | 17639-01-9 | Benchchem [benchchem.com]
- 2. alpha-(2-Chlorophenoxy)benzeneacetic acid | C14H11ClO3 | CID 28658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 17639-01-9 (C14H11ClO3) [pubchemlite.lcsb.uni.lu]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
